molecular formula C7H5NSe B1348777 Phenyl selenocyanate CAS No. 2179-79-5

Phenyl selenocyanate

Cat. No.: B1348777
CAS No.: 2179-79-5
M. Wt: 182.09 g/mol
InChI Key: NODWRXQVQYOJGN-UHFFFAOYSA-N
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Description

Phenyl selenocyanate is an organic compound with the chemical formula C6H5SeCN. It belongs to the family of selenocyanates, which are characterized by the presence of a selenium atom bonded to a carbon atom, which is further connected to a nitrogen atom through a triple bond. This compound is known for its distinctive pungent odor and is used in various chemical reactions and research applications .

Biochemical Analysis

Biochemical Properties

Phenylselenocyanate plays a significant role in biochemical reactions, particularly as a selenenylation agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, phenylselenocyanate can act as a nucleophile, reacting with different substrates and facilitating the formation of new chemical bonds. It is also known to behave like a Lewis acid, which helps in the formation of new chemical bonds between molecules . Additionally, phenylselenocyanate has been utilized in the synthesis of organoselenium compounds, which have potential biological activities, including antioxidant and anticancer properties .

Cellular Effects

Phenylselenocyanate has been investigated for its effects on various types of cells and cellular processes. Studies suggest that organoselenium compounds, including phenylselenocyanate, may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties . The exact mechanisms of their action are complex and can involve interactions with cellular redox systems and induction of apoptosis . Phenylselenocyanate can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of phenylselenocyanate involves its interactions with biomolecules at the molecular level. Phenylselenocyanate can act as a nucleophile, participating in substitution reactions and playing a role in the synthesis of organoselenium compounds . It can also facilitate oxidative transformations, such as the conversion of alcohols to carbonyl compounds . The exact mechanisms of its action are complex and can involve interactions with cellular redox systems and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylselenocyanate can change over time. Phenylselenocyanate is known for its stability and can be stored at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Phenylselenocyanate has demonstrated its catalytic prowess in various reactions, contributing to the synthesis of diverse compounds . Its attributes as a Lewis acid and nucleophile further enhance its potential for facilitating chemical transformations and engaging in reactions with various substrates .

Dosage Effects in Animal Models

The effects of phenylselenocyanate can vary with different dosages in animal models. While selenium is an essential element at low concentrations, higher levels can be toxic . The toxicity of phenylselenocyanate depends on factors such as the specific compound, its concentration, and the exposure duration . In animal models, phenylselenocyanate has been shown to exhibit cytotoxic effects at high doses, which can lead to adverse effects on cellular function and overall health .

Metabolic Pathways

Phenylselenocyanate is involved in various metabolic pathways, including those related to the synthesis of organoselenium compounds . It interacts with enzymes and cofactors, facilitating the formation of new chemical bonds and contributing to the synthesis of diverse compounds . The metabolic pathways involving phenylselenocyanate can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Phenylselenocyanate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of phenylselenocyanate within cells and tissues can influence its activity and function, contributing to its potential therapeutic applications .

Subcellular Localization

The subcellular localization of phenylselenocyanate can affect its activity and function. Phenylselenocyanate can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical properties .

Preparation Methods

Phenyl selenocyanate can be synthesized through several methods. One common synthetic route involves the reaction of phenylselenol (C6H5SeH) with cyanogen bromide (BrCN). This reaction involves the oxidation of phenylselenol to form phenylselenocyanate . Another method involves the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide . These methods provide a straightforward approach to obtaining phenylselenocyanate in the laboratory.

Chemical Reactions Analysis

Phenyl selenocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like cyanogen bromide and reducing agents like hydrogen gas. The major products formed from these reactions are aldehydes, ketones, and phenylselenol .

Comparison with Similar Compounds

Phenyl selenocyanate is unique among selenocyanates due to its specific reactivity and applications. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

phenyl selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWRXQVQYOJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339311
Record name Phenyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-79-5
Record name Phenyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2179-79-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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